molecular formula C20H19ClF2N4O2S B10949079 N-[(E)-{3-[(4-chloro-2-methylphenoxy)methyl]-4-methoxyphenyl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

N-[(E)-{3-[(4-chloro-2-methylphenoxy)methyl]-4-methoxyphenyl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10949079
M. Wt: 452.9 g/mol
InChI Key: ZCZOZYNSSCNCJS-YSURURNPSA-N
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Description

N-((E)-1-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound characterized by its unique structure, which includes a combination of phenyl, triazole, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((E)-1-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as 4-chloro-2-methylphenol and 3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazole. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((E)-1-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure optimal reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-((E)-1-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to investigate its interactions with biological macromolecules.

    Industry: It may be used in the production of advanced materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-((E)-1-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often include signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((E)-1-{3-[(4-CHLORO-2-METHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H19ClF2N4O2S

Molecular Weight

452.9 g/mol

IUPAC Name

(E)-1-[3-[(4-chloro-2-methylphenoxy)methyl]-4-methoxyphenyl]-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]methanimine

InChI

InChI=1S/C20H19ClF2N4O2S/c1-12-8-15(21)5-7-16(12)29-11-14-9-13(4-6-17(14)28-2)10-24-27-19(18(22)23)25-26-20(27)30-3/h4-10,18H,11H2,1-3H3/b24-10+

InChI Key

ZCZOZYNSSCNCJS-YSURURNPSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OCC2=C(C=CC(=C2)/C=N/N3C(=NN=C3SC)C(F)F)OC

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2=C(C=CC(=C2)C=NN3C(=NN=C3SC)C(F)F)OC

Origin of Product

United States

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